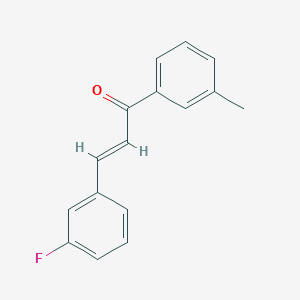

(2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 3-fluorophenyl group (ring B) and a 3-methylphenyl group (ring A). The fluorine atom at the meta position of ring B introduces electron-withdrawing effects, while the methyl group at the meta position of ring A provides mild electron-donating properties.

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJREKOTJUEPHU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated carbonyl compounds.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated ketones or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex chalcone derivatives and heterocyclic compounds.

Biology: Chalcones, including (2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, have been studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research has shown that chalcones can inhibit various enzymes and signaling pathways, making them potential candidates for drug development. This compound, in particular, has been investigated for its antiproliferative effects on cancer cells.

Industry: Chalcones are used in the development of dyes, pigments, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of (2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression and activity of key proteins involved in these processes. It can also affect mitochondrial function, leading to the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogues and Substitution Effects

Chalcones are classified based on substituent patterns on rings A and B. Key analogues of the target compound include:

Key Observations :

- Electronegative substituents (e.g., F, Br) at para positions enhance biological activity (e.g., 2j: IC50 = 4.703 μM) .

- Meta-substituted groups (e.g., 3-F, 3-CH₃) reduce steric hindrance but may lower binding affinity compared to para-substituted analogues.

- Hydroxyl groups improve solubility but reduce lipophilicity, impacting membrane permeability .

SAR Trends :

- Electron-withdrawing groups (e.g., F, Br) at para positions optimize activity.

- Bulky substituents (e.g., iodine) may sterically hinder target binding.

- Methoxy/ethoxy groups increase steric bulk and electron-donating effects, reducing activity (e.g., 2h: IC50 = 13.82 μM vs. 2j: 4.703 μM) .

Physicochemical and Optical Properties

- Lipophilicity : The target’s methyl group increases logP compared to hydroxylated analogues (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) .

- Nonlinear Optical (NLO) Properties: 3MPNP ((2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one): High χ(3) value (2.77 × 10⁻²⁰ m²/V²) due to the nitro group’s strong electron-withdrawing effect . Target Compound: The absence of nitro or similar groups suggests lower NLO activity.

Crystallographic and Supramolecular Features

- Methoxy/Ethoxy Analogues : Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) exhibits complex hydrogen bonding and π-stacking due to multiple methoxy groups .

- Target Compound : The smaller methyl and fluorine substituents likely result in simpler packing motifs dominated by van der Waals interactions.

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention in biological research due to its diverse pharmacological properties. Chalcones are known for their α,β-unsaturated carbonyl systems, which contribute to their unique chemical and biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (E)-3-(3-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

- Molecular Formula : C16H13FO

- CAS Number : 1322883-49-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase, by modulating the expression of proteins such as cyclin B1 and p21 .

- Apoptosis Induction : It promotes apoptosis through mitochondrial dysfunction, evidenced by the release of cytochrome c and activation of caspases 3/7. This process is associated with increased Bax/Bcl-xL ratios, leading to programmed cell death .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- Melanoma Cells : In vitro studies demonstrated that this compound effectively inhibits the growth of melanoma cells by inducing apoptosis and cell cycle arrest .

- Breast Cancer Cells : Similar effects have been observed in MCF-7 breast cancer cells, where the compound displayed potent antiproliferative properties .

Antimicrobial and Anti-inflammatory Properties

Chalcones, including this compound, have been reported to possess antimicrobial and anti-inflammatory activities. These properties make them potential candidates for developing new therapeutic agents against infections and inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with other chalcone derivatives reveals unique attributes of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Structure | Different fluorine position; may exhibit varied biological activity. |

| (2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Structure | Ethoxy group may alter solubility and bioavailability. |

Study 1: Antiproliferative Mechanisms in Melanoma

A study investigated the effects of this compound on melanoma cells. Results indicated that the compound induced cell cycle arrest at the G2/M phase and activated apoptotic pathways through mitochondrial dysfunction. The study highlighted significant changes in protein expression related to cell cycle regulation and apoptosis .

Study 2: Anticancer Activity in Breast Cancer Cells

Another research focused on the effects of this chalcone derivative on MCF-7 breast cancer cells. The findings revealed that treatment led to a decrease in cell viability and increased apoptosis markers, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.